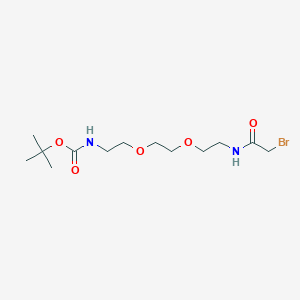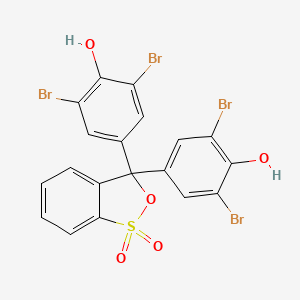![molecular formula C20H27N5O3 B1667957 (2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol CAS No. 1092443-55-4](/img/structure/B1667957.png)
(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol
Übersicht
Beschreibung
BS-194 ist ein potenter und selektiver Inhibitor von cyclin-abhängigen Proteinkinasen (CDKs). Es ist bekannt für seine Fähigkeit, CDK2, CDK1, CDK5, CDK7 und CDK9 mit unterschiedlicher Potenz zu hemmen. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Proliferation von Krebszellen zu hemmen, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BS-194 beinhaltet die Herstellung von (2S,3S)-3-[(3-Isopropyl-7-(benzylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino]-1,2,4-butanetriol. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrazolo[1,5-a]pyrimidin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur zu bilden.
Substitutionsreaktionen: Einführung der Isopropyl- und Benzylaminogruppen durch Substitutionsreaktionen.
Endmontage: Kopplung der Kernstruktur mit der Butanetriol-Einheit, um die endgültige Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von BS-194 würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann Folgendes umfassen:
Hochskalierung der Reaktionsbedingungen: Sicherstellen, dass die Reaktionen in größerem Maßstab durchgeführt werden können, ohne die Qualität des Produkts zu beeinträchtigen.
Reinigungstechniken: Einsatz von Methoden wie Kristallisation, Chromatographie und Umkristallisation, um die gewünschte Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
BS-194 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Isopropylgruppe.
Reduktion: Reduktionsreaktionen können an verschiedenen funktionellen Gruppen innerhalb des Moleküls auftreten.
Substitution: Die Benzylamino- und Isopropylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Isopropylgruppe ein Keton oder ein Aldehyd ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
BS-194 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Hemmung der Proliferation von Krebszellen zu untersuchen, insbesondere bei Brustkrebs und Darmkrebs
Zellzyklusstudien: BS-194 ist wertvoll bei der Untersuchung des Zellzyklus, da es einen Zellzyklusarrest in den Phasen S und G2/M induzieren kann.
Arzneimittelentwicklung: Die Verbindung wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf CDKs abzielen
Biologische Studien: Es wird in verschiedenen biologischen Assays eingesetzt, um die Rolle von CDKs in zellulären Prozessen zu verstehen.
Wirkmechanismus
BS-194 übt seine Wirkung aus, indem es die Aktivität von cyclin-abhängigen Proteinkinasen hemmt. Die Verbindung bindet an die aktive Stelle dieser Kinasen und verhindert so ihre Wechselwirkung mit Substraten. Diese Hemmung führt zu einer Verringerung der Phosphorylierung von Schlüsselproteinen, die am Zellzyklusfortschritt beteiligt sind, was letztendlich zu einem Zellzyklusarrest und einer Hemmung der Proliferation von Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
BS-194 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of cancer cell proliferation, particularly in breast cancer and colon cancer
Cell Cycle Studies: BS-194 is valuable in studying the cell cycle, as it can induce cell cycle arrest in the S and G2/M phases.
Drug Development: The compound is used in the development of new therapeutic agents targeting CDKs
Biological Studies: It is employed in various biological assays to understand the role of CDKs in cellular processes.
Wirkmechanismus
BS-194 exerts its effects by inhibiting the activity of cyclin-dependent protein kinases. The compound binds to the active site of these kinases, preventing their interaction with substrates. This inhibition leads to a reduction in the phosphorylation of key proteins involved in cell cycle progression, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
BS-194 ist in seiner Selektivität und Potenz als CDK-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:
Roscovitin: Ein weiterer CDK-Inhibitor, jedoch mit unterschiedlichen Selektivitäts- und Potenzprofilen.
Flavopiridol: Ein breitbander CDK-Inhibitor mit einem anderen Wirkmechanismus.
Dinaciclib: Ein potenter CDK-Inhibitor mit einer breiteren Palette an Zielen im Vergleich zu BS-194
BS-194 zeichnet sich durch seine hohe Selektivität für CDK2, CDK1, CDK5, CDK7 und CDK9 aus, was es zu einem wertvollen Werkzeug in der gezielten Krebsforschung macht .
Eigenschaften
IUPAC Name |
(2S,3S)-3-[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)15-10-22-25-19(21-9-14-6-4-3-5-7-14)8-18(24-20(15)25)23-16(11-26)17(28)12-27/h3-8,10,13,16-17,21,26-28H,9,11-12H2,1-2H3,(H,23,24)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIWIRSMQRQYJG-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)N[C@@H](CO)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109905 | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092443-55-4 | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092443-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-[[3-(1-Methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-1,2,4-butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BS-194?
A1: BS-194 functions as a selective and potent inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high affinity for CDK2, CDK1, CDK5, CDK7, and CDK9, with varying IC50 values [, ]. By inhibiting these kinases, BS-194 disrupts cell cycle progression, induces cell cycle arrest in the S and G2/M phases, and impacts transcriptional regulation [, ].
Q2: How does the structure of BS-194 contribute to its selectivity for CDK2 over CDK1?
A2: Molecular dynamics simulations and free energy calculations suggest that the benzylamino group of BS-194 plays a crucial role in its binding selectivity []. Specifically, the leucine residue at position 83 (Leu83) in CDK2 interacts more favorably with BS-194 compared to the corresponding residue in CDK1 []. This difference in interaction strength contributes to the higher affinity of BS-194 for CDK2.
Q3: What are the downstream effects of BS-194 treatment on gene expression in cancer cells?
A3: Gene microarray analysis of HCT116 cells treated with BS-194 revealed significant changes in the expression of genes primarily involved in cell cycle regulation, apoptosis, and transcriptional processes []. This suggests that BS-194's inhibitory effect on CDKs triggers a cascade of downstream effects, impacting various cellular pathways related to cancer cell survival and proliferation.
Q4: What is the pharmacokinetic profile of BS-194?
A4: BS-194 exhibits favorable pharmacokinetic properties, including oral bioavailability []. In mice, it demonstrates an elimination half-life of 178 minutes after oral administration []. This suggests its potential for oral delivery in clinical settings.
Q5: Has BS-194 demonstrated efficacy in preclinical cancer models?
A5: Yes, BS-194 has shown potent antiproliferative activity against a panel of 60 cancer cell lines in vitro []. Additionally, oral administration of BS-194 resulted in significant tumor growth inhibition in xenograft models of MCF7 and HCT116 cells [, ]. These findings highlight its potential as an anticancer therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[3-Bromo-5-chloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1667880.png)










